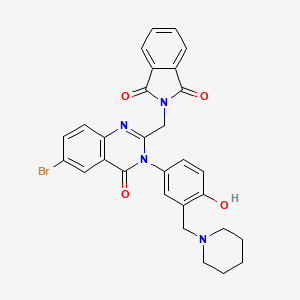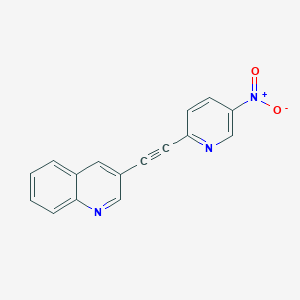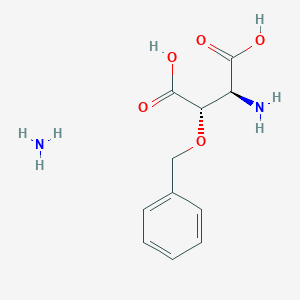
DL-TBOA ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly effective against excitatory amino acid transporter-1 (EAAT1), EAAT2, and EAAT3, with IC50 values of 70 μM, 6 μM, and 6 μM, respectively . This compound is widely used in scientific research due to its ability to inhibit the uptake of glutamate, a key neurotransmitter in the central nervous system .
Preparation Methods
The synthesis of DL-TBOA ammonium involves several steps. One common method includes the reaction of threo-beta-benzyloxyaspartate with ammonium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
DL-TBOA ammonium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction could produce simpler amine derivatives .
Scientific Research Applications
DL-TBOA ammonium has a wide range of applications in scientific research:
Mechanism of Action
DL-TBOA ammonium exerts its effects by competitively inhibiting excitatory amino acid transporters, specifically EAAT1, EAAT2, and EAAT3 . This inhibition prevents the uptake of glutamate into cells, leading to increased extracellular levels of this neurotransmitter. The elevated glutamate levels can affect various molecular targets and pathways, including those involved in synaptic transmission and neurotoxicity .
Comparison with Similar Compounds
DL-TBOA ammonium is unique in its high potency and selectivity for excitatory amino acid transporters. Similar compounds include:
DL-threo-beta-hydroxyaspartate: Another inhibitor of excitatory amino acid transporters, but with different potency and selectivity profiles.
Dihydrokainate: A selective blocker of EAAT2, but less potent compared to this compound.
L-trans-pyrrolidine-2,4-dicarboxylate: A substrate inhibitor of glutamate transporters with distinct effects on neuronal damage and extracellular amino acid levels.
This compound stands out due to its competitive inhibition mechanism and its ability to block multiple EAAT subtypes with high efficacy .
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid;azane |
InChI |
InChI=1S/C11H13NO5.H3N/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16);1H3/t8-,9-;/m0./s1 |
InChI Key |
NWSNCKZFVJQJRK-OZZZDHQUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.N |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


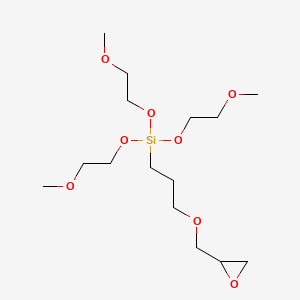
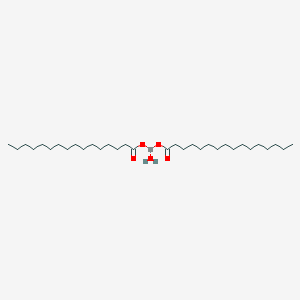
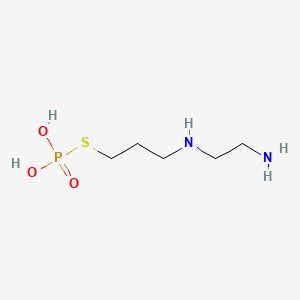
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)


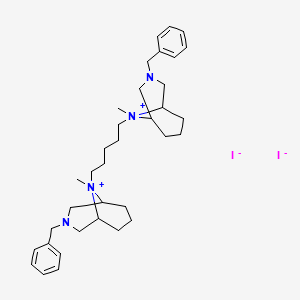
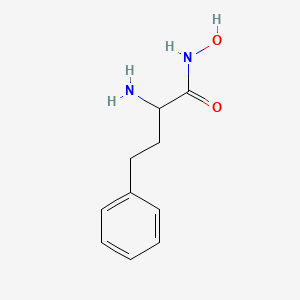
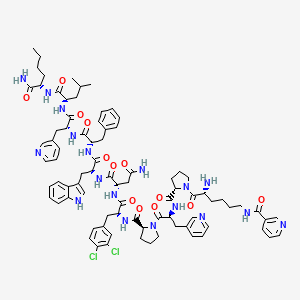
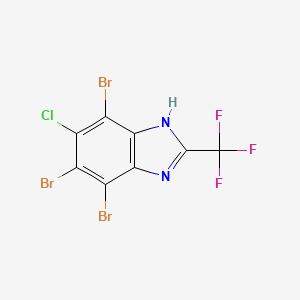
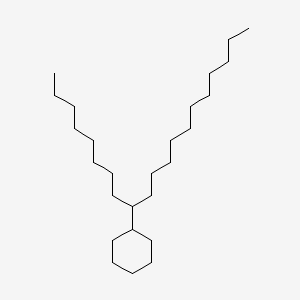
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
